molecular formula C10H10BrNO2 B13598284 3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile

3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile

Cat. No.: B13598284
M. Wt: 256.10 g/mol
InChI Key: XKRBBHPTKGQDHA-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile is an organic compound that features a brominated aromatic ring with a methoxy group and a hydroxypropanenitrile side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to a series of reactions, including protection of the phenolic hydroxyl group, followed by nucleophilic substitution to introduce the hydroxypropanenitrile side chain .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the hydroxypropanenitrile side chain can participate in various binding interactions, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile is unique due to the combination of its brominated aromatic ring, methoxy group, and hydroxypropanenitrile side chain. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C10H10BrNO2/c1-14-10-3-2-7(11)6-8(10)9(13)4-5-12/h2-3,6,9,13H,4H2,1H3

InChI Key

XKRBBHPTKGQDHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(CC#N)O

Origin of Product

United States

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